molecular formula C18H18FN3OS B2436140 (5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone CAS No. 2034552-28-6

(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone

Cat. No.: B2436140
CAS No.: 2034552-28-6
M. Wt: 343.42
InChI Key: OTJVQLCVELRUEK-UHFFFAOYSA-N
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Description

(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating a 5-fluorobenzo[b]thiophene moiety linked via a methanone bridge to a 2-(1-methyl-1H-pyrazol-4-yl)piperidine group. The strategic inclusion of both a benzo[b]thiophene scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities , and a fluorinated aromatic system makes this compound a valuable template for structure-activity relationship (SAR) studies. The piperidine ring bearing a methylpyrazole substituent is a common pharmacophore found in compounds targeting the central nervous system, though its specific applications require further investigation . Researchers can utilize this compound as a key intermediate or a lead compound in various discovery programs. Its structure is particularly relevant for projects targeting neurological disorders, given that related compounds containing the pyrazolyl-piperidine motif have demonstrated high affinity for neurological receptors such as the 5-HT2A receptor in scientific studies . Furthermore, the benzo[b]thiophene core is a subject of intense research in the development of novel anti-infective agents . The precise mechanism of action is dependent on the specific research context and target of interest. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough investigations to determine the specific suitability of this compound for their unique experimental systems.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-21-11-13(10-20-21)15-4-2-3-7-22(15)18(23)17-9-12-8-14(19)5-6-16(12)24-17/h5-6,8-11,15H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJVQLCVELRUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[b]thiophene moiety and a pyrazole-piperidine unit. The synthesis typically involves multi-step organic reactions, including copper-catalyzed processes for the formation of thiophene derivatives. The following table summarizes key aspects of the synthesis:

StepReagentsConditionsYield
13-(2-iodophenyl)-1-phenylprop-2-en-1-one, potassium sulfideTHF, 130 °C, 12 hVariable
2Copper(I) iodide, Cs2CO3Room temperature, overnightHigh
3Purification via column chromatography--

The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Research indicates that compounds with a similar structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzo[b]thiophenes possess antibacterial properties against various strains, including resistant bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The pyrazole component has been associated with anticancer properties. Compounds containing pyrazole rings have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies suggest that this compound may inhibit proliferation in cancer cells by targeting specific signaling pathways involved in tumor growth.

Neuropharmacological Effects

The piperidine moiety is known for its interactions with neurotransmitter receptors. Preliminary studies suggest that this compound could modulate serotonin receptors, potentially offering therapeutic effects in mood disorders . Molecular docking studies have indicated favorable binding affinities to these receptors, hinting at possible anxiolytic or antidepressant effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzo[b]thiophene derivatives, including our compound of interest. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Study 2: Anticancer Activity

In a recent investigation involving several pyrazole derivatives, it was found that this compound exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells. This suggests a promising anticancer profile worthy of further exploration .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Carbonyl

The central methanone group serves as a reactive site for nucleophilic substitution. For example:

  • Amide formation : Reaction with primary/secondary amines under coupling agents (e.g., HATU, DIPEA) yields substituted amides. A structurally related piperidine-pyrazole methanone derivative underwent HATU-mediated coupling with carboxylic acids to form bioactive conjugates .

  • Reduction : The carbonyl can be reduced to a methylene group using agents like NaBH₄ or LiAlH₄, though steric hindrance from the adjacent piperidine may require optimized conditions.

Cross-Coupling Reactions Involving the Benzo[b]thiophene Moiety

The fluorinated benzothiophene ring participates in palladium-catalyzed cross-couplings:

Reaction Type Conditions Product Reference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, H₂O/EtOH, 80°CAryl/heteroaryl-substituted derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePiperidine-N-alkylated analogs

These reactions exploit the electron-rich thiophene system, with fluorine enhancing electrophilic aromatic substitution regioselectivity .

Functionalization of the Piperidine-Pyrazole Substituent

The 2-(1-methyl-1H-pyrazol-4-yl)piperidine moiety undergoes distinct transformations:

  • N-Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides in the presence of bases like K₂CO₃. For instance, alkylation with trifluoroethyl bromide produced analogs with enhanced metabolic stability.

  • Pyrazole Ring Modification : Electrophilic substitution at the pyrazole C-3/C-5 positions (e.g., nitration, halogenation) is feasible, though steric effects from the methyl group may limit reactivity .

Electrophilic Aromatic Substitution on the Benzothiophene Ring

The fluorine atom directs electrophiles to specific positions:

  • Halogenation : Bromination at C-4 or C-6 occurs under Br₂/FeBr₃, as observed in related benzothiophene derivatives.

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at C-5, adjacent to the fluorine .

Fluorine-Specific Reactivity

The C-F bond participates in:

  • SNAr Reactions : Displacement by strong nucleophiles (e.g., amines, thiols) under basic conditions, though limited by the electron-withdrawing thiophene sulfur .

  • Defluorination : Catalytic hydrogenation (H₂/Pd-C) removes fluorine, generating dehalogenated intermediates .

Biological Activity Through Target Engagement

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme Inhibition : Analogous piperidine-pyrazole methanones inhibit tubulin polymerization (IC₅₀ ~0.8–1.2 µM) and Na⁺/K⁺-ATPase .

  • Receptor Binding : The pyrazole nitrogen coordinates with metalloenzymes, as shown in crystallographic studies .

Stability and Degradation Pathways

Key stability considerations include:

  • Hydrolytic Degradation : The methanone carbonyl is susceptible to hydrolysis under strongly acidic/basic conditions, forming benzoic acid derivatives.

  • Oxidative Metabolism : CYP450-mediated oxidation of the piperidine ring generates N-oxide metabolites .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. Strategic functionalization of its benzothiophene, piperidine, and pyrazole components enables the development of targeted bioactive agents, as evidenced by its enzyme inhibitory and antitumoral analogs .

Q & A

Q. Table 1: Recommended Assays for Biological Profiling

Assay TypeTarget ClassKey ReadoutReference Method
EnzymaticKinasesIC50ADP-Glo® Kinase Assay
CellularApoptosisCaspase-3 activationFluorescence microscopy
In vivoPharmacokineticsCmax, T1/2LC-MS/MS

Q. Table 2: Troubleshooting Synthesis Challenges

IssueRoot CauseSolution
Low yieldIncomplete cyclizationIncrease reaction time (8–12 hr)
ImpuritiesSide reactionsUse scavenger resins (e.g., QuadraPure™)

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